molecular formula C27H28ClN5O3 B4063568 1-(4-chlorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine

1-(4-chlorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine

Cat. No. B4063568
M. Wt: 506.0 g/mol
InChI Key: FAWJFKIIUWALIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine is a compound that belongs to the class of piperazine derivatives. It has been synthesized for its potential use in scientific research applications due to its unique chemical structure.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 1-(4-chlorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine have been studied to understand their chemical properties and potential applications in pharmaceuticals. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a similar pharmaceutical intermediate, involves several chemical reactions, including alkylation and reduction of nitro groups, with a total yield of 48.2% (Quan, 2006). This process provides insights into the synthesis pathways that could be applicable to the target compound, emphasizing the importance of optimizing reaction conditions for improved yields and purity.

Antitumor Activity

Compounds bearing the piperazine moiety have been evaluated for their antitumor activities. Specifically, a series of 1,2,4-triazine derivatives with a piperazine amide moiety showed significant antiproliferative effects against breast cancer cells, with some compounds demonstrating comparable activity to cisplatin (Yurttaş et al., 2014). These findings suggest that the structural features of 1-(4-chlorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine could be explored for potential antitumor applications.

Allosteric Enhancers of the A1 Adenosine Receptor

The synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor have been documented (Romagnoli et al., 2008). These compounds, through their interaction with the receptor, could influence various physiological processes, highlighting the potential therapeutic applications of piperazine derivatives in modulating adenosine receptor activity.

Antibacterial and Biofilm Inhibition

Novel compounds with a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities. For example, certain derivatives demonstrated significant inhibitory activities against E. coli, S. aureus, and S. mutans strains, with better efficacy than the reference drug Ciprofloxacin in biofilm inhibition tests (Mekky & Sanad, 2020). This indicates the potential of piperazine-based compounds in the treatment of bacterial infections and the prevention of biofilm formation.

Adenosine Receptor Antagonists

Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity (Borrmann et al., 2009). These compounds offer a framework for exploring the therapeutic potential of targeting adenosine receptors, which are implicated in various diseases, including cardiovascular and inflammatory disorders.

properties

IUPAC Name

(4-chlorophenyl)-[4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O3/c28-22-8-6-21(7-9-22)27(34)32-18-14-30(15-19-32)24-10-11-25(33(35)36)26(20-24)31-16-12-29(13-17-31)23-4-2-1-3-5-23/h1-11,20H,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWJFKIIUWALIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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